molecular formula C15H12N2O4 B012034 6,9-Dimethoxyphenazine-1-carboxylic acid CAS No. 103942-91-2

6,9-Dimethoxyphenazine-1-carboxylic acid

Cat. No.: B012034
CAS No.: 103942-91-2
M. Wt: 284.27 g/mol
InChI Key: YNCYUUDRITZLAM-UHFFFAOYSA-N
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Description

6,9-Dimethoxyphenazine-1-carboxylic acid is a nitrogen-containing heterocyclic compound with the molecular formula C15H12N2O4. It belongs to the phenazine family, which is known for its diverse range of biological activities, including antimicrobial, antitumor, and photodynamic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,9-Dimethoxyphenazine-1-carboxylic acid typically involves the reaction of 1,4-dimethoxy-2-nitrobenzene with o-aminobenzoic acid under specific conditions. The reaction proceeds through a series of steps, including nitration, reduction, and cyclization .

Industrial Production Methods

the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimization for yield and purity .

Chemical Reactions Analysis

Types of Reactions

6,9-Dimethoxyphenazine-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6,9-Dimethoxyphenazine-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of other phenazine derivatives.

    Biology: Exhibits antimicrobial properties against a range of microorganisms.

    Medicine: Potential use in photodynamic therapy for cancer treatment due to its photosensitizing properties.

    Industry: Utilized in the development of dyes and pigments.

Mechanism of Action

The mechanism of action of 6,9-Dimethoxyphenazine-1-carboxylic acid involves its interaction with molecular targets such as DNA and proteins. The compound can generate reactive oxygen species (ROS) upon exposure to light, leading to oxidative damage in cells. This property makes it effective in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,9-Dimethoxyphenazine-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methoxy groups at positions 6 and 9 enhance its photosensitizing ability, making it particularly useful in photodynamic therapy .

Properties

IUPAC Name

6,9-dimethoxyphenazine-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4/c1-20-10-6-7-11(21-2)14-13(10)16-9-5-3-4-8(15(18)19)12(9)17-14/h3-7H,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCYUUDRITZLAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NC3=C(C=CC=C3N=C12)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587520
Record name 6,9-Dimethoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103942-91-2
Record name 6,9-Dimethoxyphenazine-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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